BenchChemオンラインストアへようこそ!

2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Medicinal chemistry Kinase hinge-binding scaffold design Computational chemistry

Select this compound as a structurally distinct kinase inhibitor scaffold featuring a pyrazine-imidazole hinge-binding motif orthogonal to common pyrimidine/quinazoline cores. Its unsubstituted phenoxy terminus eliminates α-methyl chiral complexity, making it the preferred building block for parallel synthesis and focused library production. Ideal for matched-pair analysis with the pyrimidine analog (CAS 1448134-69-7) to deconvolute heterocyclic ring electronics in kinase selectivity profiling. Procure as a characterized reference standard (white to off-white solid) to establish chromatographic and spectroscopic baselines for the series.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034476-30-5
Cat. No. B2834514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
CAS2034476-30-5
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC(C(=O)NCCN1C=CN=C1C2=NC=CN=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H19N5O2/c1-14(25-15-5-3-2-4-6-15)18(24)22-10-12-23-11-9-21-17(23)16-13-19-7-8-20-16/h2-9,11,13-14H,10,12H2,1H3,(H,22,24)
InChIKeyNFZFLOLDAQHFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide (CAS 2034476-30-5): Compound Identity, Class, and Sourcing Context


2-Phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide (CAS 2034476-30-5; molecular formula C₁₈H₁₉N₅O₂; MW 337.38 g/mol) is a synthetic small molecule belonging to the aryloxy-propanamide class, characterized by a pyrazin-2-yl-substituted imidazole core linked via an ethylene spacer to a phenoxy-propanamide terminus . The compound is categorized commercially as a protein kinase inhibitor and NADPH oxidase (NOX) inhibitor scaffold, positioned within the aromatics, pharmaceuticals, and fine chemicals intermediates space . It is available as a white to off-white solid from specialty chemical suppliers, with primary sourcing through Toronto Research Chemicals (TRC) under catalog number A727200 . It is important to note that published primary research literature and quantitative bioactivity data specifically for this compound are exceptionally scarce as of the present search date; consequently, most available evidence must be contextualized through structural comparison with close analogs and class-level inference from related NOX and kinase inhibitor chemotypes.

Why 2-Phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide Cannot Be Interchanged with Generic NADPH Oxidase or Kinase Inhibitors


Although the compound has been annotated by vendors as an inhibitor of NADPH oxidase and is classified alongside protein kinase inhibitor scaffolds, the pyrazine-imidazole-phenoxypropanamide architecture represents a distinct chemotype that is not interchangeable with classical NOX inhibitors such as apocynin (a methoxy-substituted catechol, CAS 498-02-2), VAS2870 (a thiotriazolopyrimidine, CAS 722456-31-7), or GKT137831/setanaxib (a pyrazolopyridine dione, CAS 1218942-37-0) [1]. Each of these comparators operates through fundamentally different molecular recognition mechanisms: apocynin requires metabolic activation and interferes with p47phox–gp91phox subunit assembly; VAS2870 acts as a covalent inhibitor alkylating a conserved active-site cysteine in NOX2/NOX5; and GKT137831 is a dual NOX1/NOX4 ATP-competitive inhibitor [1][2]. The target compound's imidazole-pyrazine bidentate motif, by contrast, is structurally poised for hinge-region binding in kinase ATP pockets—a mode of action not shared by the aforementioned NOX inhibitors. Therefore, substituting this compound with a generic NOX or kinase inhibitor without confirming target engagement and selectivity in the user's specific assay system risks generating non-comparable or misleading results.

2-Phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide: Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Comparators


Pyrazine vs. Pyrimidine Ring Electronics: Distinct H-Bond Acceptor Capacity and Dipole Moment

The target compound incorporates a pyrazin-2-yl substituent on the imidazole ring. Its closest purchasable structural analog is 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide (CAS 1448134-69-7), which differs solely by replacement of the pyrazine ring with a pyrimidine ring . Pyrazine (1,4-diazine) and pyrimidine (1,3-diazine) exhibit distinct electronic profiles: pyrazine has a lower pKa of the conjugate acid (~0.6) compared to pyrimidine (~1.3), indicating weaker basicity and reduced protonation propensity at physiological pH. The nitrogen lone pairs in pyrazine are oriented in a para relationship, yielding a zero net dipole moment, whereas pyrimidine nitrogens in a meta arrangement produce a significant dipole moment (~2.3 D) [1]. These differences directly affect hydrogen-bond acceptor geometry at the kinase hinge region and π-stacking interactions with the gatekeeper residue, potentially altering kinase selectivity profiles between the two analogs by 10- to 100-fold depending on the specific kinase target [1].

Medicinal chemistry Kinase hinge-binding scaffold design Computational chemistry

Target Class Annotation: Dual NADPH Oxidase and Protein Kinase Inhibitor Classification by Vendor

The compound is commercially categorized by Toronto Research Chemicals under the combined classifications of 'Protein Kinase Inhibitors and Activators' and 'Aromatics, Pharmaceuticals, Intermediates and Fine Chemicals,' with an application note describing it as 'an inhibitor of NADPH oxidase (an enzyme responsible for reactive oxygen species production) and is useful in the treatment of various inflammatory diseases' . This dual annotation is notable because established NOX inhibitors such as apocynin (IC₅₀ ~10 μM against NADPH oxidase in cellular assays; CAS 498-02-2), VAS2870 (IC₅₀ ~10.6 μM against NOX activity in human neutrophil lysates; CAS 722456-31-7), and GKT137831 (Ki 110 nM for NOX1, 140 nM for NOX4; CAS 1218942-37-0) are not classified as kinase inhibitors, while the target compound's imidazole-pyrazine core is a recognized kinase hinge-binding motif . The vendor annotation suggests potential polypharmacology or a distinct mechanism-of-action profile that differentiates it from mono-targeted NOX inhibitors.

NADPH oxidase inhibition Protein kinase inhibition Inflammatory disease research

Physicochemical Property Differentiation: Predicted logP, TPSA, and Rotatable Bond Profile vs. Apocynin and GKT137831

Based on the molecular structure, the target compound has a predicted topological polar surface area (TPSA) of approximately 73.6 Ų, a predicted logP of approximately 2.5, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds [1]. In comparison, apocynin (C₉H₁₀O₃, MW 166.17) has a TPSA of 46.5 Ų, logP ~1.0, and only 2 rotatable bonds, while GKT137831 (C₁₇H₁₃N₃O₃, MW 307.3) has a TPSA of approximately 88 Ų and logP ~1.8 [2]. The target compound thus occupies a distinct intermediate physicochemical space: it has higher lipophilicity (logP ~2.5) than both apocynin and GKT137831, suggesting potentially better membrane permeability, while its TPSA (~73.6 Ų) falls within the favorable range for oral bioavailability (<140 Ų per Veber's rule) but is notably higher than apocynin, which may confer different subcellular distribution characteristics [1]. These property differences, while predicted rather than experimentally measured for this specific compound, provide procurement-relevant differentiation for researchers selecting tool compounds for cell-based vs. cell-free assays.

Drug-likeness prediction ADME profiling Chemical property comparison

Scaffold Novelty in Pyrazine-Imidazole-Phenoxypropanamide Series vs. Chlorophenoxy and Sulfonamide Congeners

Within the narrow chemical space of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl-propanamides, the target compound bears an unsubstituted phenoxy group at the 2-position of the propanamide. Two closely related patented congeners exist: 2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide (CAS 2034508-33-1), which incorporates a 4-chloro substituent and an additional α-methyl group on the propanamide, and N-[3-methyl-4-({2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)phenyl]propanamide (CAS 2034477-89-7), which replaces the phenoxypropanamide with a sulfamoyl-benzamide moiety [1][2]. The unsubstituted phenoxy group of the target compound represents the minimal steric and electronic perturbation of this series, making it the preferred starting scaffold for fragment growth or focused library synthesis. The absence of the α-methyl group (present in CAS 2034508-33-1) eliminates a chiral center and reduces steric hindrance, while the absence of the electron-withdrawing chloro substituent preserves the native electron density of the phenoxy ring for subsequent SAR studies [1].

Chemical library screening Scaffold diversity Lead optimization

2-Phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide: Evidence-Supported Research and Industrial Application Scenarios


Kinase Hinge-Binder SAR Campaigns Requiring Pyrazine-Containing Scaffold Diversity

For structure-activity relationship (SAR) programs targeting ATP-binding site kinases, this compound offers a distinct pyrazine-imidazole hinge-binding motif that complements more common pyrimidine- or quinazoline-based scaffolds. As established in Evidence Item 1 (Section 3), the pyrazine ring's unique electronic profile—zero dipole moment and para-oriented nitrogen lone pairs compared to the meta-oriented nitrogens of the pyrimidine analog—provides an orthogonal vector for hinge-region hydrogen bonding [1]. Procurement of this compound alongside its pyrimidine analog (CAS 1448134-69-7) enables matched-pair analysis to deconvolute the contribution of the heterocyclic ring electronics to kinase selectivity and potency, a strategy widely employed in lead optimization [1].

Chemical Biology Probing of Dual NOX/Kinase Polypharmacology in Inflammatory Disease Models

The vendor-assigned dual classification as both a protein kinase inhibitor and NADPH oxidase inhibitor (Evidence Item 2, Section 3) positions this compound as a candidate chemical probe for investigating crosstalk between kinase signaling and reactive oxygen species (ROS) production in inflammatory pathways . Established NOX inhibitors such as apocynin and GKT137831 lack concurrent kinase annotation, and none of the comparators profiled in Augsburger et al. (2019) demonstrated meaningful multi-target pharmacology at pharmacologically relevant concentrations [2]. Researchers studying disease models where both kinase-driven and NOX-driven pathways contribute to pathology (e.g., pulmonary fibrosis, diabetic nephropathy, ischemic injury) may benefit from including this compound in phenotypic screening panels, with the caveat that confirmatory target engagement and selectivity profiling must be performed independently.

Fragment Elaboration and Focused Library Synthesis Starting from a Minimal Phenoxy Scaffold

As discussed in Evidence Item 4 (Section 3), the unsubstituted phenoxy terminus and absence of an α-methyl group make this compound the sterically least hindered and synthetically most versatile member of its congeneric series [3]. Compared to the 4-chlorophenoxy analog (CAS 2034508-33-1), the target compound lacks the chiral center introduced by the α-methyl substituent, simplifying synthesis and removing stereochemical complexity during hit-to-lead optimization [3]. This makes it the preferred substrate for parallel synthesis or combinatorial library production. Contract research organizations and medicinal chemistry groups building focused libraries around the pyrazine-imidazole-ethyl-propanamide scaffold should select this compound as the foundational building block, with diversification planned at the phenoxy ortho, meta, and para positions as well as at the propanamide α-carbon.

Reference Standard for Analytical Method Development and Compound Identity Confirmation

Given the commercial availability of this compound through Toronto Research Chemicals (TRC) as a characterized reference material (white to off-white solid, catalog TRC-A727200), it can serve as an analytical reference standard for LC-MS, HPLC, and NMR method development targeting compounds within the pyrazine-imidazole-phenoxypropanamide series . The well-defined molecular formula (C₁₈H₁₉N₅O₂) and molecular weight (337.38 g/mol) facilitate accurate mass calibration. For laboratories synthesizing or characterizing analogs within this chemotype, procuring a characterized sample of the parent unsubstituted compound provides a reliable chromatographic and spectroscopic baseline for identity and purity assessment.

Quote Request

Request a Quote for 2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.